![molecular formula C15H15N5O2S2 B2885021 N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-1-甲基-1H-吡唑-4-磺酰胺 CAS No. 2034289-97-7](/img/structure/B2885021.png)

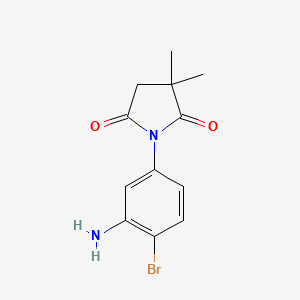

N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-1-甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

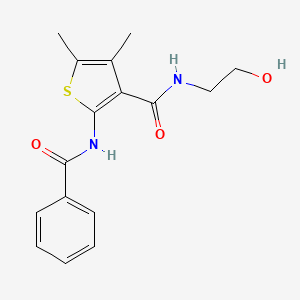

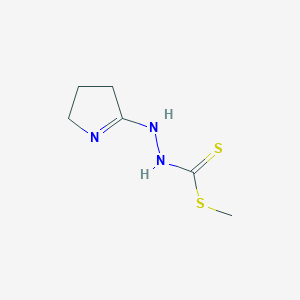

The compound “N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide” belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including an imidazole ring and a thiazole ring . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .科学研究应用

抗菌剂

含有磺酰胺基团的化合物,如 N-(2-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-1-甲基-1H-吡唑-4-磺酰胺,已显示出作为抗菌剂的潜力。Azab、Youssef 和 El-Bordany (2013) 探索了具有磺酰胺基团的新杂环化合物的合成,并发现几种具有高抗菌活性的化合物 (Azab, Youssef, & El-Bordany, 2013).

抗菌活性

El‐Emary、Al-muaikel 和 Moustafa (2002) 研究了基于 3-甲基-1-苯基-5-苯磺酰胺吡唑的新杂环化合物的抗菌活性,突出了此类化合物在治疗微生物感染中的潜力 (El‐Emary, Al-muaikel, & Moustafa, 2002).

抗增殖活性

Mert、Yaglıoglu、Demirtaş 和 Kasımoğulları (2014) 合成了吡唑-磺酰胺衍生物,证明了它们在抑制细胞增殖方面的潜力,特别是对癌细胞系 (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

碳酸酐酶抑制

Büyükkıdan、Büyükkıdan、Bülbül、Kasımoğulları 和 Mert (2017) 研究了金属配合物对基于吡唑的磺酰胺的碳酸酐酶同工酶的抑制作用,表明其在治疗应用中的用途 (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

抗癌和放射增敏特性

Ghorab、Ragab、Heiba 和 El-Hazek (2011) 报道了带有磺酰胺基团的新噻唑并吡喃和噻唑并吡喃并嘧啶衍生物的合成。这些化合物表现出显着的细胞毒活性,并具有作为抗癌和放射增敏剂的潜力 (Ghorab, Ragab, Heiba, & El-Hazek, 2011).

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of a collection of unique chemicals provided by Sigma-Aldrich

Mode of Action

Compounds with similar structures have been shown to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis

Biochemical Pathways

If the compound does indeed inhibit prostaglandin biosynthesis as suggested by its structural similarity to other compounds , it could potentially affect the arachidonic acid pathway and other related inflammatory response pathways.

Result of Action

Compounds with similar structures have shown potential anticancer activity

未来方向

生化分析

Biochemical Properties

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, it interacts with kinases and proteases, modulating their activity and influencing downstream signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . It can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it affects cellular proliferation and differentiation by modulating the expression of key regulatory genes.

Molecular Mechanism

At the molecular level, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain kinases by occupying the ATP-binding site, thereby blocking phosphorylation events essential for signal transduction . This compound also influences gene expression by interacting with transcription factors and altering their binding affinity to DNA. These molecular interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide have been studied over time to assess its stability and long-term impact on cellular function. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and reducing inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target proteins and disruption of normal cellular functions.

Metabolic Pathways

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is involved in several metabolic pathways, including those related to drug metabolism and detoxification . It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can be actively transported into cells via solute carrier transporters, where it accumulates in specific cellular compartments.

Subcellular Localization

The subcellular localization of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is critical for its activity and function . This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins. It can also translocate to the nucleus, where it influences gene expression by binding to transcription factors. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell.

属性

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-19-9-11(8-16-19)24(21,22)18-13-5-3-2-4-12(13)14-10-20-6-7-23-15(20)17-14/h2-5,8-10,18H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAOCJCCOZXXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)

![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)

![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)